LolCDE-IN-1
Overview
Description
LolCDE-IN-1 is an inhibitor of the Lol proteins complex, which plays a crucial role in the localization of lipoproteins in gram-negative bacteria. This compound exhibits significant antibacterial activity by targeting the LolCDE complex, which is essential for the transport of lipoproteins to the outer membrane of bacteria .
Preparation Methods
The synthesis of LolCDE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors typically involve multi-step organic synthesis, purification, and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Industrial production methods would likely involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
LolCDE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions .
Scientific Research Applications
LolCDE-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of action of the LolCDE complex and to develop new antibacterial agents.
Biology: Employed in research to understand the role of lipoproteins in bacterial physiology and pathogenesis.
Medicine: Investigated for its potential use as an antibacterial agent to treat infections caused by gram-negative bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials to prevent bacterial contamination .
Mechanism of Action
LolCDE-IN-1 exerts its effects by inhibiting the LolCDE complex, an ATP-binding cassette transporter responsible for extracting and transporting lipoproteins to the outer membrane of gram-negative bacteria. By binding to the LolCDE complex, this compound prevents the proper localization of lipoproteins, disrupting bacterial cell envelope biogenesis and leading to bacterial cell death .
Comparison with Similar Compounds
LolCDE-IN-1 is unique compared to other similar compounds due to its specific inhibition of the LolCDE complex. Similar compounds include:
MacB inhibitors: Target the MacB transporter, another type VII ATP-binding cassette transporter involved in multidrug resistance.
LptD inhibitors: Target the LptD transporter, involved in lipopolysaccharide transport to the outer membrane.
BamA inhibitors: Target the BamA complex, involved in the assembly of outer membrane proteins.
This compound stands out due to its specific mechanism of action and its potential as a novel antibacterial agent .
Properties
IUPAC Name |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHPYAAJMOOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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